molecular formula C15H22N6 B276597 N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276597
M. Wt: 286.38 g/mol
InChI Key: FGJLAHXKYFYUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE” is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a tetraazole ring, an allyl group, and a diethylamino-substituted benzylamine moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: Allylation can be performed using allyl halides in the presence of a base.

    Attachment of the Benzylamine Moiety: This step may involve nucleophilic substitution reactions where the diethylamino group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the amine functionalities.

    Reduction: Reduction reactions could target the tetraazole ring or the benzylamine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzylamine part of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE” might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

Medicinal applications might include its use as a lead compound in drug discovery programs aimed at treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which “N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-allyl-1H-tetrazol-5-yl)-N-methylbenzylamine
  • N-(1-allyl-1H-tetrazol-5-yl)-N-phenylbenzylamine

Uniqueness

“N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE” is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C15H22N6/c1-4-11-21-15(17-18-19-21)16-12-13-7-9-14(10-8-13)20(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,16,17,19)

InChI Key

FGJLAHXKYFYUKJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Origin of Product

United States

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